molecular formula C11H14O2 B1266052 4-Butylbenzoic acid CAS No. 20651-71-2

4-Butylbenzoic acid

Cat. No. B1266052
CAS RN: 20651-71-2
M. Wt: 178.23 g/mol
InChI Key: JFKUBRAOUZEZSL-UHFFFAOYSA-N
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Description

4-Butylbenzoic acid, also known as p-n-Butylbenzoic acid, is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The IUPAC name for this compound is 4-butylbenzoic acid . It is also identified by the CAS Registry Number 20651-71-2 .


Molecular Structure Analysis

The molecular structure of 4-Butylbenzoic acid can be represented by the InChI string: InChI=1S/C11H14O2/c1-2-3-4-9-5-7-10 (8-6-9)11 (12)13/h5-8H,2-4H2,1H3, (H,12,13) . The Canonical SMILES representation is CCCCC1=CC=C (C=C1)C (=O)O .


Physical And Chemical Properties Analysis

4-Butylbenzoic acid has a molecular weight of 178.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 178.099379685 g/mol . The topological polar surface area of the compound is 37.3 Ų . The heavy atom count is 13 .

Scientific Research Applications

Chemical Structure and Properties

4-Butylbenzoic acid, also known as p-n-Butylbenzoic acid or Benzoic acid, 4-butyl-, has the molecular formula C11H14O2 and a molecular weight of 178.2277 . It’s a chemical compound that can be represented in 2D or 3D molecular structures .

Use in Organic Synthesis

4-Butylbenzoic acid is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes. It also involves the methods and techniques to carry out chemical reactions.

Thermal Stabilizer in PVC

4-Butylbenzoic acid is used as a thermal stabilizer in PVC . PVC, or polyvinyl chloride, is a type of plastic that is structurally rigid and non-flexible. A thermal stabilizer is a substance added to plastics to prevent or retard their degradation due to heat.

Intermediate in Chemical Industry

This compound is used as an intermediate in the chemical industry for producing esters of PTBBA . An intermediate is a substance produced during the middle steps of a chemical reaction between reactants and the desired end product.

Chain Stop Agent in Resins

4-Butylbenzoic acid is used as a chain stop agent in resins . In polymer chemistry, a chain stop agent is used to prevent further polymerization, thus determining the molecular weight of the polymers that are being produced.

Potent Yeast Sirtuin (Sir2p) Inhibitor

4-Butylbenzoic acid is used as a potent yeast sirtuin (Sir2p) inhibitor . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase, or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity. The inhibition of sirtuins can have significant biological effects, including the regulation of transcription, apoptosis, stress resistance, and lifespan.

Liquid Chromatography-Electrospray Ionisation Mass Spectrometry (LC-ESI-MS)

4-Butylbenzoic acid was determined in water samples by means of liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) . LC-ESI-MS is a technique in analytical chemistry used to separate components of a mixture by their ionic strength and affinity to the stationary phase in the column, and then to identify and quantify these components by their mass-to-charge ratio and concentration.

Safety and Hazards

4-Butylbenzoic acid should be handled with care. It is advised to avoid contact with skin and eyes, and to avoid breathing in dust, vapor, mist, or gas . It is also recommended to use personal protective equipment and to ensure adequate ventilation when handling the compound .

Mechanism of Action

Target of Action

4-Butylbenzoic acid, also known as 4-tert-Butylbenzoic acid (PTBBA), is a chemical compound that has been found to have effects on certain biological targets. It has been used as a potent inhibitor of yeast sirtuin (sir2p) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.

Mode of Action

Its inhibitory effect on yeast sirtuin (sir2p) suggests that it may interfere with the activity of this enzyme . Sirtuins regulate important biological pathways in bacteria, archaea and eukaryotes. They are involved in various processes, including DNA repair, gene silencing, metabolism and aging.

Action Environment

The action, efficacy, and stability of 4-Butylbenzoic acid can be influenced by various environmental factors. According to a risk assessment report, the substance will mainly be released to water and air .

properties

IUPAC Name

4-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKUBRAOUZEZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066638
Record name Benzoic acid, 4-butyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylbenzoic acid

CAS RN

20651-71-2
Record name 4-Butylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20651-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-butyl-
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Record name Benzoic acid, 4-butyl-
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Record name Benzoic acid, 4-butyl-
Source EPA DSSTox
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Record name 4-butylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 4-butylbenzoic acid be used to create materials that respond to their environment?

A1: 4-Butylbenzoic acid plays a crucial role in designing chemoresponsive liquid crystals (LCs). When mixed with trans-4-pentylcyclohexanecarboxylic acid, it forms a stable nematic LC phase at room temperature due to the formation of heterodimers between the two carboxylic acids []. This LC phase is particularly sensitive to volatile amines, such as triethylamine. Exposure to even low concentrations of these amines disrupts the hydrogen bonding network, leading to a visible phase transition from the organized nematic phase to an isotropic liquid []. This property makes these LCs promising candidates for visual indicators of amine presence, potentially finding applications in areas like food spoilage detection.

Q2: What makes 4-butylbenzoic acid derivatives interesting for stimulating specific immune cells?

A2: Researchers are exploring 4-butylbenzoic acid derivatives as potential inducers of invariant Natural Killer T (iNKT) cells []. Specifically, a library of 4-butylbenzoic acid derivatives conjugated to aminosugar-phytosphingolipids was synthesized and screened for their ability to activate iNKT cells []. While the exact mechanism remains under investigation, these studies suggest that modifications to the 4-butylbenzoic acid structure could be key in fine-tuning the activity and selectivity of these compounds towards specific immune cell populations.

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